molecular formula C10H10O2S B8584058 4,5-Dihydrobenzo[b]thiophene-6-carboxylic acid methyl ester

4,5-Dihydrobenzo[b]thiophene-6-carboxylic acid methyl ester

Cat. No. B8584058
M. Wt: 194.25 g/mol
InChI Key: FLYAFBWEPLLRMJ-UHFFFAOYSA-N
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Patent
US05587486

Procedure details

N-methoxycarbonyl-N-phenyl-7-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acid methyl ester (100 mg, 0.290 mmol) was dissolved in methanol (3 ml), to which sodium methoxide (28% methanol solution, 1 ml) was added and stirred at room temperature overnight. The reaction mixture was poured into ice water and extracted with diethyl ether. After washing the liquid extract with an aqueous solution of sodium chloride and drying over sodium sulfate, the solvent was distilled off. The residue was purified by silica gel column chromatography to obtain 46.7 mg (yield 48%) of 4,5-dihydrobenzo[b]thiophene-6-carboxylic acid methyl ester as white crystalline solids. 1H-NMR spectra (chemical shift, ppm: in CDCl3): 2.68 (2H, m), 2.84 (2H, m), 3.79 (3H, s), 6.90 (1H, d, J=4.9 Hz), 7.31 (1H, d, J=4.9 Hz), 7.53 (1H, s).
Name
N-methoxycarbonyl-N-phenyl-7-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acid methyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH:13](N(C(OC)=O)C2C=CC=CC=2)[C:9]2[S:10][CH:11]=[CH:12][C:8]=2[CH2:7][CH2:6]1)=[O:4]>CO.C[O-].[Na+]>[CH3:1][O:2][C:3]([C:5]1[CH2:6][CH2:7][C:8]2[CH:12]=[CH:11][S:10][C:9]=2[CH:13]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
N-methoxycarbonyl-N-phenyl-7-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acid methyl ester
Quantity
100 mg
Type
reactant
Smiles
COC(=O)C1CCC2=C(SC=C2)C1N(C1=CC=CC=C1)C(=O)OC
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
sodium methoxide
Quantity
1 mL
Type
solvent
Smiles
C[O-].[Na+]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
After washing the liquid
EXTRACTION
Type
EXTRACTION
Details
extract with an aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C=1CCC2=C(SC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 46.7 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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